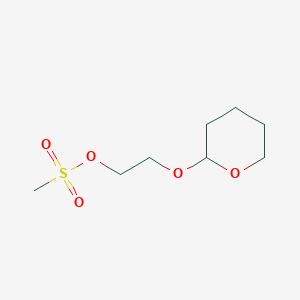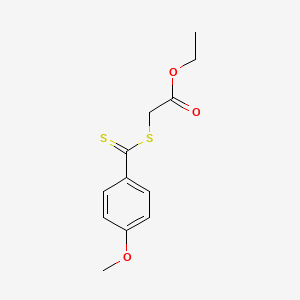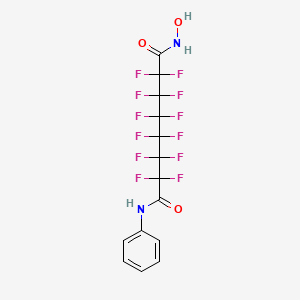
MS-Peg1-thp
Overview
Description
MS-Peg1-thp: , also known as 2-(oxan-2-yloxy)ethyl methanesulfonate, is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a mesylate group and a tetrahydropyranyl (THP) group. The mesylate group can be replaced by nucleophilic reagents, making it useful for bioconjugation and PEGylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MS-Peg1-thp involves the reaction of 2-(oxan-2-yloxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The mesylate group in MS-Peg1-thp can be replaced by various nucleophiles, such as amines, thiols, and alcohols, to form new compounds.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
- Substitution reactions yield a variety of bioconjugates depending on the nucleophile used.
- Hydrolysis of the THP group yields the corresponding hydroxyl compound.
Scientific Research Applications
Chemistry: MS-Peg1-thp is used as a linker in the synthesis of polyethylene glycol (PEG)-based compounds. It facilitates the attachment of PEG chains to other molecules, enhancing their solubility and stability.
Biology: In biological research, this compound is used for PEGylation of proteins and peptides. PEGylation improves the pharmacokinetics and reduces the immunogenicity of therapeutic proteins.
Medicine: this compound is employed in the development of drug delivery systems. PEGylation of drugs enhances their solubility, stability, and bioavailability, leading to improved therapeutic efficacy.
Industry: In the industrial sector, this compound is used in the production of PEGylated materials for various applications, including coatings, adhesives, and lubricants.
Mechanism of Action
Molecular Targets and Pathways: MS-Peg1-thp acts as a linker molecule, facilitating the attachment of PEG chains to other molecules. The mesylate group reacts with nucleophiles, forming stable covalent bonds. The THP group protects the hydroxyl functionality during the reaction and can be removed under acidic conditions.
Comparison with Similar Compounds
MS-Peg2-thp: Contains a longer PEG chain, providing increased solubility and stability.
MS-Peg3-thp: Further extends the PEG chain length, enhancing the properties of the conjugated molecules.
Uniqueness: MS-Peg1-thp is unique due to its specific PEG chain length and the presence of both mesylate and THP groups. This combination allows for versatile applications in bioconjugation and PEGylation processes.
Properties
IUPAC Name |
2-(oxan-2-yloxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-14(9,10)13-7-6-12-8-4-2-3-5-11-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJFJMDXOWYTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)



![tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate](/img/structure/B3321076.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)
